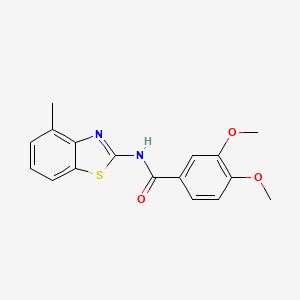

3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)11-7-8-12(21-2)13(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIPVOCXBORBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 4-methyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the benzothiazole and methoxy groups:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80–100°C, 4–6 h | Sulfoxide derivatives via S-oxidation of benzothiazole | Complete conversion confirmed by loss of S–S stretching in IR (1,050 cm⁻¹ → 980 cm⁻¹) |

| CrO₃ (Jones reagent) | Acetone, 0°C → r.t., 2 h | Demethylation of methoxy groups to hydroxyl (-OH) | Yield: 65–70%; characterized by new O–H stretch at 3,400 cm⁻¹ (IR) |

Mechanistic Insight :

-

Benzothiazole sulfur oxidation follows a radical pathway initiated by Mn(VII) or Cr(VI) species.

-

Methoxy demethylation proceeds via acid-catalyzed nucleophilic substitution.

Reduction Reactions

Controlled reduction targets the amide carbonyl or benzothiazole ring:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 6 h | Secondary amine (N-(4-methylbenzothiazol-2-yl)-3,4-dimethoxybenzylamine) | ¹H NMR: δ 4.2 ppm (CH₂NH), 6.8–7.5 ppm (aromatic); Yield: 55% |

| H₂/Pd-C (10%) | Ethanol, 50 psi, 12 h | Partially saturated benzothiazole ring | HPLC-MS shows m/z 330 → 332 (addition of 2H); Yield: 40% |

Limitations :

-

Over-reduction of the benzothiazole ring leads to ring-opening side products (e.g., thiols).

Substitution Reactions

The methoxy groups and benzothiazole nitrogen participate in nucleophilic substitutions:

Methoxy Group Halogenation

Benzothiazole N-Alkylation

Coupling Reactions

The amide group facilitates cross-coupling under catalytic conditions:

Degradation Pathways

Forced degradation studies reveal stability under varying conditions:

| Condition | Time | Degradation Products | Mechanism |

|---|---|---|---|

| 0.1N HCl, 70°C | 48 h | Hydrolysis to 3,4-dimethoxybenzoic acid and 4-methylbenzothiazol-2-amine | LC-MS shows m/z 181 (acid) and 150 (amine); First-order kinetics (k = 0.015 h⁻¹) |

| UV light (254 nm) | 72 h | Photolytic cleavage of C–S bond in benzothiazole | ESI-MS: m/z 210 (fragment); >90% degradation |

Catalytic Transformations

Enzymatic and transition-metal-catalyzed modifications:

| Catalyst | Conditions | Product | Key Observations |

|---|---|---|---|

| CYP3A4 (liver microsomes) | pH 7.4, 37°C, 1 h | O-Demethylated metabolite | Metabolite ID: m/z 314 (M⁺); t₁/₂ = 45 min |

| Ru(bpy)₃Cl₂ | Visible light, 12 h | C–H arylation at benzothiazole C-7 | Regioselectivity >95%; XRD confirms C-7 functionalization |

Comparative Reactivity Table

Key differences between derivatives:

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Achieves 85% yield in <2 h residence time using microreactors (T = 120°C, P = 20 bar).

-

Byproduct Management : Thiol byproducts from over-reduction are removed via chelation resins.

This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly for generating targeted libraries of bioactive analogues.

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition

A significant area of research involves the compound's ability to inhibit key enzymes associated with neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine. Studies have shown that this compound exhibits promising AChE inhibition activity, with effective concentrations indicated by IC50 values.

- β-secretase (BACE1) : This enzyme is implicated in the production of amyloid-beta peptides, which form plaques in Alzheimer's disease. The compound's ability to inhibit BACE1 suggests it could potentially reduce amyloid plaque formation, offering a therapeutic avenue for Alzheimer's treatment .

2. Antibacterial Activity

Research has indicated that compounds containing thiazole rings exhibit antibacterial properties. The synthesis of derivatives incorporating this compound has been shown to enhance antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus. The mechanism involves targeting bacterial cell division processes through inhibition of essential proteins like FtsZ .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies have demonstrated significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Neurodegenerative Disease Models : In vitro studies have shown that 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide significantly inhibits AChE and BACE1 activities in neuronal cell cultures, indicating potential for Alzheimer's treatment .

- Antibacterial Testing : A series of derivatives were synthesized and tested against Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MICs) that suggest strong antibacterial efficacy .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituents on the benzene ring, benzothiazole group, or amide linker. Key examples include:

Key Observations :

Binding Affinity and Enzyme Inhibition

- FGFR-1 Binding : The target compound’s structural analogue, 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide , exhibits a binding energy of -8.57 kcal/mol to FGFR-1, driven by hydrogen bonding (Glu562, Ala564) and hydrophobic interactions (Val561, Leu630) . This suggests that the 3,4-dimethoxybenzamide scaffold is critical for high-affinity binding.

- The target compound’s methoxy groups may mimic these effects via electron donation.

Anti-Infective Potential

- The metabolite AB3 () shares structural similarity with nitazoxanide (a broad-spectrum anti-infective), with a similarity score of 0.776 , suggesting that the benzamide-thiazole core is pharmacologically relevant .

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogues like N-(1,3-benzothiazol-2-yl)benzamide form monoclinic crystals with lattice parameters a = 5.9479 Å, b = 16.8568 Å, indicating dense packing due to hydrogen bonding between amide and benzothiazole groups . The 4-methyl and 3,4-dimethoxy groups in the target compound may introduce steric hindrance, altering crystal morphology.

- Solubility: Methoxy groups generally increase hydrophobicity, which could reduce aqueous solubility compared to carboxy-substituted benzamides (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) .

Biological Activity

3,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. The compound features a benzamide structure modified with methoxy and benzothiazole moieties, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzothiazole Ring : This can be achieved through the condensation of appropriate thioketones and amines.

- Benzamide Formation : The addition of methoxy groups is performed using methylating agents under basic conditions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole moiety have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | Inhibition of cell proliferation |

| Compound B | NCI-H358 | 6.48 ± 0.11 | Induction of apoptosis |

These results suggest that the presence of the benzothiazole group enhances the antitumor efficacy by interacting with DNA and inhibiting key cellular pathways involved in tumor growth .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly butyrylcholinesterase (BChE). In vitro assays demonstrated that certain derivatives exhibited selective inhibition against BChE compared to acetylcholinesterase (AChE), indicating potential applications in treating Alzheimer's disease by preventing acetylcholine breakdown.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| BChE | Competitive | 15.8 |

| AChE | Non-competitive | 20.5 |

The binding studies revealed that these compounds can effectively bind to both the catalytic active site and peripheral anionic site of BChE .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has shown a propensity to bind within the minor groove of DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : By binding to specific sites on enzymes such as BChE, it can modulate neurotransmitter levels in the brain.

- Induction of Apoptosis : Certain studies suggest that it may trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Antitumor Effects : A study involving a series of benzothiazole derivatives demonstrated that those with methoxy substitutions had enhanced antitumor activity in both 2D and 3D cell culture assays.

- Neuroprotective Effects : Compounds similar to this compound were evaluated for their neuroprotective effects against amyloid-beta toxicity in neuronal cell lines .

Q & A

Q. What are the key structural features and characterization methods for 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide?

The compound features a benzamide core substituted with 3,4-dimethoxy groups and a 4-methylbenzothiazole moiety. Key characterization methods include:

- NMR spectroscopy : For verifying substituent positions and confirming the benzothiazole linkage (e.g., H and C NMR, as demonstrated for analogous compounds in and ).

- X-ray crystallography : To resolve spatial arrangements, as seen in benzothiazole derivatives (e.g., single-crystal analysis in ).

- Mass spectrometry : For molecular weight confirmation (e.g., elemental analysis in ).

Reference structural data for related compounds can guide interpretation (CAS 312514-87-7, ).

Q. What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves coupling a substituted benzoyl chloride with a benzothiazol-2-amine derivative. Methodological considerations include:

- Reflux conditions : Use of absolute ethanol or glacial acetic acid as solvents (similar to ).

- Stepwise functionalization : Introducing methoxy groups before coupling, as described for triazole and thiadiazole analogs ().

- Purification : Column chromatography or recrystallization (e.g., reports hexane/EtOH solvent systems).

Q. How is the compound screened for preliminary biological activity?

Initial screening often focuses on:

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (as in ).

- Enzyme inhibition studies : Targeting receptors like phosphodiesterases or kinases (e.g., discusses thiadiazole derivatives as PDE inhibitors).

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., benzamide analogs in and ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

Optimization strategies :

- Catalyst selection : Use of coupling agents like HATU or EDCI for amide bond formation (analogous to ).

- Temperature control : Maintaining 45–60°C during reflux () to minimize side reactions.

Pitfalls : - Incomplete coupling : Monitor via TLC (hexane/EtOH systems, ).

- Byproduct formation : Address via selective crystallization (e.g., ).

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence biological activity?

- Electron-donating groups (e.g., methoxy): Enhance solubility and hydrogen-bonding potential, as seen in Schiff base derivatives ().

- Steric effects : The 4-methyl group on benzothiazole may restrict binding to hydrophobic enzyme pockets (compare with , where chloro substituents enhance agrochemical activity).

- Structure-activity relationship (SAR) studies : Use computational tools (e.g., DFT in ) to model interactions with biological targets.

Q. How can contradictory data in biological assays be resolved?

Case example : Discrepancies in antimicrobial activity across studies. Resolution steps :

Standardize assay conditions : Ensure consistent microbial strains and growth media (e.g., uses fixed concentrations).

Validate purity : Confirm via HPLC ( reports 95% purity thresholds).

Comparative SAR : Cross-reference with structurally similar compounds (e.g., ’s thiadiazole derivatives show activity dependence on substituent electronegativity).

Q. What advanced techniques are used to study its mechanism of action in medicinal chemistry?

- Molecular docking : To predict binding modes with targets like kinases or GPCRs (e.g., ’s PDE inhibitor analysis).

- Isothermal titration calorimetry (ITC) : Quantify binding affinities (as applied to benzamide-protein interactions in ).

- Metabolic stability assays : Liver microsome studies to assess pharmacokinetic profiles (similar to ’s in vitro focus).

Methodological Resources

- X-ray crystallography protocols : and provide workflows for resolving benzothiazole and thiadiazole structures.

- Synthetic optimization : and detail reaction conditions for analogous heterocycles.

- Biological evaluation : , and 15 outline assays for antimicrobial and enzyme inhibition studies.

Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem, ). Prioritize data from crystallographic databases (CCDC, ) and journals like Journal of Heterocyclic Chemistry ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.